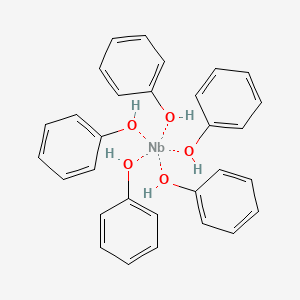
Niobium(v) phenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium(V) phenoxide is a chemical compound that consists of niobium in its +5 oxidation state coordinated with phenoxide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium(V) phenoxide can be synthesized through various methods. One common approach involves the reaction of niobium(V) chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{NbCl}_5 + 5 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{Nb(OPh)}_5 + 5 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phenoxide ligands .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium(V) phenoxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form niobium(V) oxide.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: Phenoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions with alcohols or halides under controlled conditions can lead to ligand exchange.
Major Products:
Oxidation: Niobium(V) oxide (Nb2O5).
Reduction: Lower oxidation state niobium complexes.
Substitution: Niobium complexes with different ligands.
Applications De Recherche Scientifique
Niobium(V) phenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and metathesis reactions.
Biology: this compound complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mécanisme D'action
The mechanism of action of niobium(V) phenoxide involves its ability to coordinate with various substrates through its phenoxide ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Niobium(V) alkoxides: Similar to niobium(V) phenoxide but with alkoxide ligands instead of phenoxide.
Tantalum(V) phenoxide: Tantalum analog of this compound with similar properties and applications.
Vanadium(V) phenoxide: Another transition metal phenoxide complex with distinct reactivity patterns.
Uniqueness: this compound is unique due to its high oxidation state and the stability provided by the phenoxide ligands. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C30H30NbO5 |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
niobium;phenol |
InChI |
InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H; |
Clé InChI |
YPKMMYNSZVGZPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


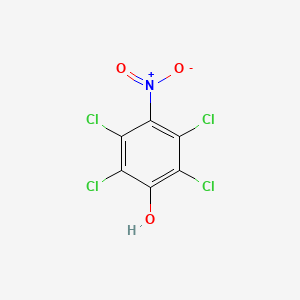
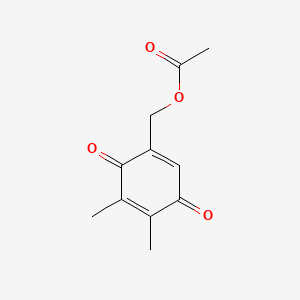


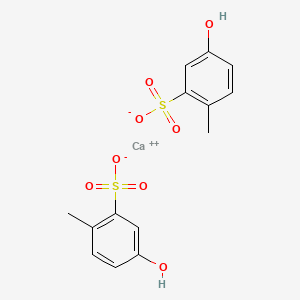
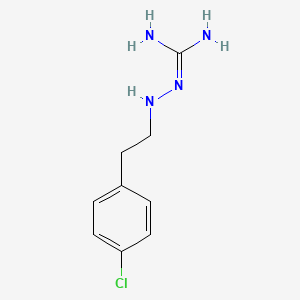
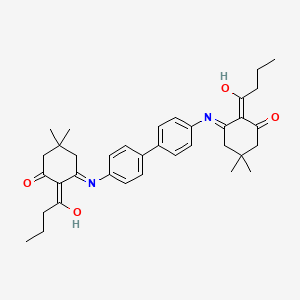
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
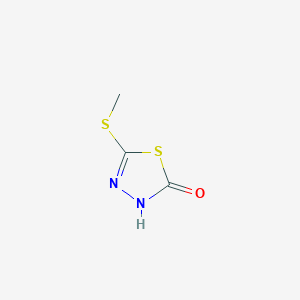
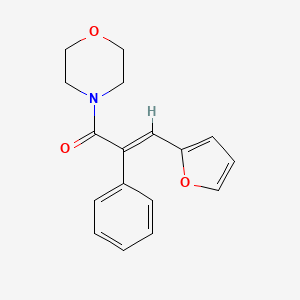
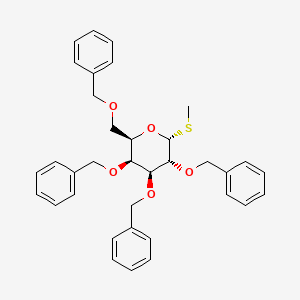

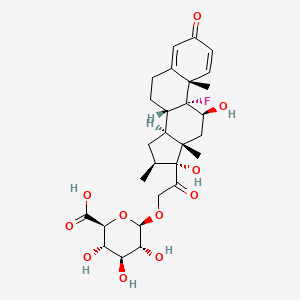
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
